molecular formula C13H10O4 B577666 Bisnoryangonin CAS No. 13709-27-8

Bisnoryangonin

Cat. No.: B577666
CAS No.: 13709-27-8
M. Wt: 230.219
InChI Key: ORVQWHLMVLOZPX-ZZXKWVIFSA-N
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Description

Bisnoryangonin is a styrylpyrone compound, which is a class of natural products known for their diverse biological activities. It is primarily found in plants and fungi, such as Piper methysticum and Inonotus species. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisnoryangonin can be synthesized through various methods. One notable approach involves the use of chalcone synthase-like type III polyketide synthase (PnPKS) from Piper nigrum. The PnPKS protein catalyzes the lactonization of a linear triketide formed from ferulic acid, resulting in the production of this compound .

Industrial Production Methods: For industrial production, this compound can be produced using engineered Escherichia coli strains. The artificial biosynthetic pathway involves the expression of five genes: optal, sam5, com, 4cl2nt, and pnpks. The engineered L-tyrosine overproducing E. coli strain is cultured in a minimal glucose medium containing ampicillin and kanamycin, achieving a production titer of up to 52.8 mg/L .

Chemical Reactions Analysis

Types of Reactions: Bisnoryangonin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized this compound derivatives.

Scientific Research Applications

Bisnoryangonin has a wide range of scientific research applications:

Mechanism of Action

Bisnoryangonin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Bisnoryangonin: this compound is unique due to its specific biosynthetic pathway involving PnPKS and its diverse range of biological activities. Its ability to be produced in engineered microbial systems also sets it apart from other similar compounds.

Properties

IUPAC Name

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVQWHLMVLOZPX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038265
Record name Bisnoryangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13709-27-8
Record name Bisnoryangonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnoryangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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